molecular formula C4H9NaS B1598934 Sodium 1-butanethiolate CAS No. 4779-86-6

Sodium 1-butanethiolate

Cat. No. B1598934
CAS RN: 4779-86-6
M. Wt: 112.17 g/mol
InChI Key: VTLWRSNWWLIJTQ-UHFFFAOYSA-M
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Description

Sodium 1-butanethiolate (NaC4H9SH) is a chemical compound composed of a sodium cation and the anion 1-butanethiolate. It is a colorless liquid with a strong odor of garlic or rotten eggs and is used in various industries, such as the pharmaceutical, food, and chemical industries. In addition, it is used in research laboratories as a reagent and catalyst for various reactions.

Scientific Research Applications

Organic Synthesis

Sodium 1-butanethiolate serves as a versatile intermediate in organic synthesis. Its strong nucleophilic properties make it an efficient reagent for S_N2 type dealkylations of hindered esters and lactones . This reaction is crucial for modifying the structure of complex organic molecules, which can be beneficial in synthesizing pharmaceuticals and designing new materials.

Pharmaceutical Research

In pharmaceutical research, Sodium 1-butanethiolate is utilized for the synthesis of various thiol esters and thioethers . These compounds are often key intermediates in the development of new drugs. The solid, easy-to-handle nature of Sodium 1-butanethiolate salts makes them preferable over gaseous or liquid thiols, which are typically foul-smelling and more difficult to manage .

Material Science

Sodium 1-butanethiolate finds applications in material science due to its ability to act as a nucleophile in the synthesis of polymers and other advanced materials . Its role in cleaving aryl methyl ethers is particularly valuable when modifying the properties of materials to suit specific industrial applications.

Environmental Science

While direct applications in environmental science are not explicitly documented, the use of Sodium 1-butanethiolate in the synthesis of nanomaterials could have implications for environmental remediation technologies . Nanomaterials play a significant role in pollution control and the development of sustainable materials.

Analytical Chemistry

In analytical chemistry, Sodium 1-butanethiolate can be used in the preparation of samples and reagents. Its strong nucleophilic characteristics may be exploited in methods that require the cleavage of specific chemical bonds during analysis .

Biochemistry Research

Sodium 1-butanethiolate is a biochemical used in proteomics research. It aids in the study of proteins and peptides, which are fundamental to understanding biological processes and disease mechanisms .

Safety and Hazards

It is corrosive and causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

Sodium 1-butanethiolate, also known as 1-Butanethiol sodium salt , is primarily used as a reagent in chemical reactions . Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions .

Mode of Action

Sodium 1-butanethiolate acts as a strong nucleophile . In a nucleophilic substitution reaction, the butanethiolate ion (CH3CH2CH2CH2S-) acts as a nucleophile, donating an electron pair to an electrophilic carbon on another molecule . This results in the formation of a new bond and the expulsion of a leaving group from the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by Sodium 1-butanethiolate depend on the nature of the target molecule. It’s commonly used for the synthesis of various thiol esters and thioethers . It’s also efficient for S N 2 type dealkylations of hindered esters and lactones , and for the cleavage of aryl methyl ethers .

Result of Action

The result of Sodium 1-butanethiolate’s action is the formation of new organic compounds. By acting as a nucleophile, it enables the synthesis of a wide range of thiol esters, thioethers, and other sulfur-containing compounds .

Action Environment

The action of Sodium 1-butanethiolate can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can depend on factors like temperature, solvent, and the presence of other reagents. It’s worth noting that Sodium 1-butanethiolate is a solid and is easier to handle compared to gaseous or liquid thiols .

properties

IUPAC Name

sodium;butane-1-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLWRSNWWLIJTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-79-5 (Parent)
Record name 1-Butanethiol, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70197274
Record name 1-Butanethiol, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-butanethiolate

CAS RN

4779-86-6
Record name 1-Butanethiol, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanethiol, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium butane-1-thiolate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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